Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Overview
Description
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a synthetic chemical compound with potential applications in various fields of chemistry and materials science. The synthesis, molecular structure analysis, and properties of such compounds are critical for understanding their behavior and potential uses.
Synthesis Analysis :The synthesis of ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate and related compounds often involves the reaction of ethyl 4-oxoalkanoates with amines or amino alcohols. For instance, ethyl 4-oxoalkanoates react with 3-aminopropanol and 2-aminoethanol to form bicyclic lactams, indicating a versatile approach to synthesizing complex organic structures (Wedler et al., 1992).
Molecular Structure Analysis :The molecular structure of compounds similar to ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been determined through techniques like single crystal X-ray diffraction. These studies reveal intricate details about molecular geometry, intramolecular hydrogen bonds, and π-π interactions, which contribute to the stability and reactivity of these molecules (Achutha et al., 2017).
Chemical Reactions and Properties :The chemical reactivity and properties of these compounds are influenced by their molecular structure. For example, the presence of the chlorophenoxy group can facilitate reactions such as hydrogen bond-directed assembly, leading to the formation of complex structures like silsesquioxanes cubes, which are significant for materials science (Voisin et al., 2017).
Scientific Research Applications
Bio-Lubricant Development
The synthesis of ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate from oleic acid demonstrates the potential of such compounds in bio-lubricant applications. These novel compounds exhibit properties close to standard commercial lubricants, indicating their promise as bio-lubricants for real applications. Their synthesis involves esterification with dicarboxylic acids, yielding high product yields and demonstrating desirable lubricant properties such as density and total base number (Wahyuningsih & Kurniawan, 2020).
Copolymerization for Material Science
Novel trisubstituted ethylenes, including those with 4-chlorophenoxy substitutions, have been synthesized and copolymerized with styrene, showcasing their utility in material science, particularly in creating new polymers with tailored properties. These copolymers, derived from ring-substituted benzaldehydes and octyl cyanoacetate, were initiated by radical processes, indicating a versatile approach to polymer synthesis. This research expands the utility of chlorophenoxy compounds in designing novel materials (Zeidan et al., 2021).
Agricultural Chemical Research
While direct research on Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate specifically for agricultural applications was not found, related compounds with chlorophenoxy groups have been extensively studied for their potential as herbicides and insect growth regulators. For instance, the percutaneous absorption studies of herbicides derived from 2,4-dichlorophenoxyacid highlight the relevance of chlorophenoxy compounds in developing agricultural chemicals. These studies contribute to understanding the environmental and health-related impacts of such chemicals (Beydon et al., 2014).
Insect Growth Regulation
The synthesis and study of Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonela as a juvenile hormone mimic demonstrate the potential of chlorophenoxy derivatives as insect growth regulators. This research provides insights into the development of new compounds for pest control, showcasing the utility of chlorophenoxy compounds in synthesizing chemicals that could potentially manage insect populations in agricultural settings (Devi & Awasthi, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSKXSWREKTACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404411 | |
Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
CAS RN |
82258-37-5 | |
Record name | Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82258-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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